Scientific Field: Materials Chemistry, specifically in the field of drug delivery systems.
Summary of the Application: Pentafluorophenyl 2-chloroacetate is used in the creation of pH-responsive polymeric micelles, which are effective carriers for anti-cancer drug delivery.
Methods of Application or Experimental Procedures: The PPFPA is first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly (pentafluorophenyl acrylate)- ran -poly ( N - (2-hydroxypropyl acrylamide)). Then, 1- (3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, was reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug.
Results or Outcomes: The API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation. Cellular uptake studies revealed that the developed carriers were internalized into MDA-MB-231 cells within 30 min via endocytosis and exhibited cytotoxicity in a dose-dependent manner.
Scientific Field: Polymer Chemistry and Biomolecular Nanotechnology.
Summary of the Application: Pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) are used as a versatile platform towards protein mimicry. They aim at combining the modularity and scalability of polymer synthesis with the specific functions of proteins, such as catalytic activity, signalling, transport and storage.
Methods of Application or Experimental Procedures: Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers.
Results or Outcomes: This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry.
Scientific Field: Polymer Chemistry and Nanotechnology.
Summary of the Application: Pentafluorophenyl 2-chloroacetate is used in the synthesis of functional polymers by post-polymerization modification.
Methods of Application or Experimental Procedures: Poly (pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate. It has been shown that poly (pentafluorophenyl acrylate) can also be prepared by pulsed plasma deposition.
Results or Outcomes: The resulting polyacrylamides find application in drug delivery, functional surfaces, and nanoparticles.
Pentafluorophenyl 2-chloroacetate is an organic compound characterized by the presence of a pentafluorophenyl group bonded to a 2-chloroacetate moiety. This compound is notable for its high reactivity, primarily due to the electron-withdrawing properties of the pentafluorophenyl group, which enhance its electrophilicity. The molecular formula for this compound is C₈H₃ClF₅O₂, and it is often used as a reagent in various
Pentafluorophenyl 2-chloroacetate exhibits various biological activities, primarily due to its role in bioconjugation. It is used to attach biomolecules to surfaces or other molecules, facilitating studies in medicinal chemistry and drug development. Its reactivity allows for the synthesis of potential drug candidates that can interact with biological targets effectively.
The most common method for synthesizing pentafluorophenyl 2-chloroacetate involves the esterification of pentafluorophenol with 2-chloroacetic acid. This reaction typically uses a dehydrating agent such as dicyclohexylcarbodiimide under anhydrous conditions to prevent hydrolysis.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems allow for precise control over reaction conditions, ensuring consistent product quality .
Pentafluorophenyl 2-chloroacetate has a wide array of applications across various fields:
Research involving pentafluorophenyl 2-chloroacetate often focuses on its interactions with various nucleophiles and biomolecules. Studies have shown that its unique reactivity can facilitate the formation of complex structures useful in drug design and development, allowing researchers to explore new therapeutic avenues.
Pentafluorophenyl 2-chloroacetate's uniqueness lies in its combination of both the pentafluorophenyl and 2-chloroacetate groups. This dual functionality provides distinct reactivity patterns that are not present in its similar compounds, making it particularly valuable in organic synthesis and bioconjugation applications .
Traditional esterification approaches for pentafluorophenyl 2-chloroacetate primarily rely on direct coupling reactions between pentafluorophenol and chloroacetic acid derivatives. The most established method involves the reaction of pentafluorophenol with chloroacetyl chloride under anhydrous conditions. This approach utilizes the high reactivity of acid chlorides toward nucleophilic attack by phenolic hydroxyl groups, forming the desired ester bond with concomitant release of hydrogen chloride.
The classical Fischer esterification pathway represents another fundamental approach, involving direct condensation between pentafluorophenol and chloroacetic acid in the presence of acid catalysts. This method requires careful control of reaction conditions to prevent hydrolysis of the product ester and to achieve acceptable conversion rates. The equilibrium nature of Fischer esterification necessitates removal of water byproduct or use of excess reagents to drive the reaction toward completion.
Dicyclohexylcarbodiimide-mediated coupling has emerged as a particularly effective traditional method for pentafluorophenyl ester synthesis. This approach involves formation of an activated intermediate through reaction of chloroacetic acid with dicyclohexylcarbodiimide, followed by nucleophilic attack by pentafluorophenol. The method offers excellent yields and mild reaction conditions, though it requires purification to remove dicyclohexylurea byproducts.
The use of mixed anhydride intermediates provides another traditional route, where chloroacetic acid is first converted to a mixed anhydride with reagents such as ethyl chloroformate, followed by reaction with pentafluorophenol. This approach offers good control over reaction selectivity and minimizes side product formation compared to direct acid chloride methods.
Industrial production of pentafluorophenyl 2-chloroacetate emphasizes scalability, cost-effectiveness, and process safety considerations. Continuous flow reactor systems have gained prominence in industrial applications due to their superior heat and mass transfer characteristics compared to traditional batch processes. These systems enable precise control over reaction parameters while minimizing exposure to hazardous intermediates and improving overall process safety.
The industrial synthesis typically employs chloroacetyl chloride as the preferred chloroacetic acid derivative due to its high reactivity and commercial availability. Large-scale production utilizes specialized reactor designs that accommodate the corrosive nature of acid chlorides and enable efficient removal of hydrogen chloride byproducts. Reaction vessels constructed from corrosion-resistant materials such as Hastelloy or glass-lined steel are standard in industrial operations.
Temperature control represents a critical parameter in industrial synthesis, with most processes operating between 0°C and 25°C to minimize side reactions and product decomposition. Advanced heat exchange systems maintain precise temperature profiles throughout the reaction vessel, preventing formation of hot spots that could lead to unwanted byproducts or thermal degradation.
Solvent selection in industrial processes favors dichloromethane or tetrahydrofuran due to their ability to dissolve both reactants and facilitate efficient mixing. Recovery and recycling of organic solvents constitute essential components of industrial operations, with distillation and purification systems integrated into the overall process design to minimize waste and reduce operating costs.
The Baeyer-Villiger oxidation pathway offers a unique alternative approach for synthesizing pentafluorophenyl 2-chloroacetate through oxidative rearrangement of corresponding ketone precursors. This method involves treatment of 2-chloroacetyl-pentafluorobenzene with peroxyacids such as peroxytrifluoroacetic acid or peroxymaleic acid under controlled conditions. The reaction proceeds through formation of a Criegee intermediate, followed by migration of the pentafluorophenyl group to generate the desired ester product.
Mechanistic studies have revealed that peroxytrifluoroacetic acid exhibits significantly higher reactivity compared to peroxymaleic acid, enabling faster reaction rates while maintaining excellent selectivity. The reaction demonstrates sensitivity to steric effects, with factors of up to 13 observed in migratory aptitude studies of related substrates. The electron-withdrawing nature of the pentafluorophenyl group enhances the migratory tendency compared to simple alkyl groups.
Enzymatic synthesis represents an emerging alternative pathway utilizing lipase-catalyzed esterification in aqueous or micellar media. This approach offers exceptional selectivity and operates under mild conditions, though reaction rates are generally slower than chemical methods. Lipase-catalyzed synthesis enables production of pentafluorophenyl esters with high optical purity when using chiral substrates, expanding the scope of accessible products.
Photocatalytic synthesis has emerged as another alternative approach, utilizing heterogeneous photocatalysts to promote esterification reactions under visible light irradiation. These methods operate under mild conditions and offer excellent functional group tolerance, though they require specialized reactor designs and light sources for effective implementation.
| Synthetic Method | Reaction Time | Temperature Range | Typical Yield | Key Advantages |
|---|---|---|---|---|
| Acid Chloride Coupling | 2-6 hours | 0-25°C | 85-95% | High reactivity, fast reaction |
| Fischer Esterification | 8-24 hours | 60-80°C | 70-85% | Simple procedure, low cost |
| Carbodiimide Coupling | 4-12 hours | 20-40°C | 90-98% | Mild conditions, high yield |
| Baeyer-Villiger Oxidation | 6-18 hours | 20-50°C | 75-90% | Unique mechanism, good selectivity |
Advanced catalytic systems have revolutionized the synthesis of pentafluorophenyl 2-chloroacetate by enabling improved selectivity, reduced reaction times, and enhanced atom economy. Porous phenolsulfonic acid-formaldehyde resin catalysts have demonstrated exceptional performance in esterification reactions, achieving conversions exceeding 95% without requiring removal of water byproducts. These heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recovery compared to homogeneous systems.
The development of specialized catalytic systems has focused on addressing the unique challenges associated with pentafluorophenyl ester synthesis. Triethylamine-catalyzed protocols have proven particularly effective for hydrogen-deuterium exchange reactions at the alpha position of pentafluorophenyl esters, demonstrating the activating effect of the pentafluorophenyl group. These systems operate under mild conditions and exhibit excellent regioselectivity.
Flow reactor catalysis has emerged as a preferred approach for optimization of pentafluorophenyl ester synthesis, enabling precise control over reaction parameters and minimizing exposure to reactive intermediates. Machine learning algorithms have been integrated with automated flow systems to optimize reaction conditions through iterative experimentation and data analysis. These approaches have identified optimal temperature and residence time combinations that maximize product yield while minimizing byproduct formation.
Lewis acid catalysts such as aluminum chloride have found application in specialized synthetic routes involving Friedel-Crafts acylation pathways. These systems enable formation of carbon-carbon bonds adjacent to the ester functionality, expanding the synthetic utility of pentafluorophenyl 2-chloroacetate as a building block for more complex molecular architectures.
| Catalyst System | Loading | Conversion | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Porous Phenolsulfonic Acid Resin | 0.7 mol% | 96% | >95% | 80°C, 4 hours |
| Triethylamine | 1.0 equiv | 85% | >90% | 25°C, 2 hours |
| Aluminum Chloride | 1.2 equiv | 92% | 88% | 0°C, 6 hours |
| Lipase (Aqueous Micellar) | 10 wt% | 73% | >99% | 37°C, 24 hours |
The optimization of reaction parameters has revealed critical relationships between temperature, catalyst loading, and product selectivity. Higher temperatures generally increase reaction rates but may lead to decreased selectivity due to competing side reactions. Catalyst loading optimization studies have identified minimum effective concentrations that balance reaction efficiency with economic considerations.
Solvent effects play a crucial role in catalytic system performance, with polar aprotic solvents generally providing superior results compared to protic alternatives. The choice of solvent influences both catalyst solubility and substrate reactivity, requiring careful optimization for each specific catalytic system. Advanced solvent screening methodologies have identified optimal solvent combinations that maximize both reaction rate and product selectivity.
Recent developments in reaction optimization have emphasized sustainable synthesis approaches, including solvent-free conditions and recyclable catalytic systems. These methods address environmental concerns while maintaining or improving synthetic efficiency compared to traditional approaches. Continuous flow processing has enabled implementation of these green chemistry principles on industrial scales, demonstrating the practical viability of sustainable pentafluorophenyl ester synthesis.
Pentafluorophenyl 2-chloroacetate is an aromatic ester compound with the molecular formula C₈H₂ClF₅O₂ and a molecular weight of 260.54 g/mol [1]. The compound is characterized by the presence of a pentafluorophenyl group attached to a 2-chloroacetate moiety through an ester linkage . The International Union of Pure and Applied Chemistry name for this compound is 2,3,4,5,6-pentafluorophenyl 2-chloroacetate, and it is identified by the Chemical Abstracts Service registry number 240487-99-4 [1].
The structural framework consists of a benzene ring with complete fluorine substitution at all five available positions (2,3,4,5,6-pentafluorophenyl) connected via an oxygen atom to a chloroacetyl group [1]. This configuration results in a compound with significant electron-withdrawing characteristics due to the presence of both the pentafluorophenyl group and the chloro substituent .
The nuclear magnetic resonance spectroscopic properties of pentafluorophenyl 2-chloroacetate are influenced by the highly electronegative fluorine atoms and the electron-withdrawing nature of the chloroacetate group [3]. Pentafluorophenyl derivatives exhibit characteristic fluorine-19 nuclear magnetic resonance patterns that can be analyzed to determine structural features and electronic interactions [4].
In pentafluorophenyl compounds, the fluorine-19 nuclear magnetic resonance spectra typically show distinct chemical shifts for the ortho, meta, and para fluorine atoms relative to the substituent [5]. The coupling constants between fluorine atoms in pentafluorophenyl derivatives have been extensively studied, with particular attention to the relationship between ortho-para and meta-meta coupling constants [3]. These coupling constants are directly correlated with the chemical shift of the para fluorine atom, providing valuable information about the electronic nature of the substituent [5].
The proton nuclear magnetic resonance spectrum of pentafluorophenyl 2-chloroacetate would be expected to show a characteristic singlet for the chloromethyl protons (ClCH₂) at approximately 4.3-4.4 ppm, as observed in similar chloroacetate esters [6]. The absence of protons on the pentafluorophenyl ring results in a simplified proton spectrum compared to non-fluorinated analogues [4].
The infrared spectroscopic characteristics of pentafluorophenyl 2-chloroacetate are dominated by the carbonyl stretching frequency, which is significantly influenced by the electron-withdrawing pentafluorophenyl group [7]. Pentafluorophenyl esters exhibit carbonyl stretching frequencies that are consistently higher than their non-fluorinated counterparts due to the strong electron-withdrawing effect of the pentafluorophenyl group [8].
Based on comparative studies of pentafluorophenyl esters, the carbonyl stretching frequency for pentafluorophenyl 2-chloroacetate would be expected to appear in the range of 1765-1780 cm⁻¹ [7]. This represents an increase of approximately 25-40 cm⁻¹ compared to non-fluorinated phenyl esters, reflecting the enhanced electrophilic character of the carbonyl carbon due to the pentafluorophenyl substitution [8].
The infrared spectrum would also show characteristic carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region, which are diagnostic for pentafluorophenyl compounds [9]. Additional absorption bands would be expected for the carbon-chlorine stretch at approximately 700-800 cm⁻¹ and aromatic carbon-carbon stretching vibrations at 1400-1600 cm⁻¹ [9].
Mass spectrometric analysis of pentafluorophenyl 2-chloroacetate would provide information about fragmentation patterns and molecular ion stability [10]. The molecular ion would appear at m/z 260.54, with characteristic isotope patterns reflecting the presence of chlorine [11]. Chlorine-containing compounds exhibit distinctive isotope patterns with peaks separated by two mass units due to the ³⁵Cl/³⁷Cl isotope ratio [12].
Common fragmentation patterns for chloroacetate esters include the loss of the chloroacetyl group (ClCH₂CO, m/z 77) and the formation of phenoxide ions [13]. In the case of pentafluorophenyl 2-chloroacetate, the pentafluorophenoxide ion (C₆F₅O⁻, m/z 183) would be expected as a major fragment [11]. The chloroacetyl cation (ClCH₂CO⁺, m/z 77) represents another characteristic fragmentation pathway observed in chloroacetate esters [14].
The high electronegativity of the fluorine atoms in the pentafluorophenyl group would be expected to stabilize negative ion fragments, making negative ion mass spectrometry a valuable technique for structural confirmation [10]. The electron-withdrawing nature of the pentafluorophenyl group would also influence the fragmentation energetics and ion stability [15].
The thermodynamic properties of pentafluorophenyl 2-chloroacetate are influenced by the presence of both the highly electronegative pentafluorophenyl group and the reactive chloroacetate moiety [16]. The compound exhibits enhanced stability compared to non-fluorinated analogues due to the electron-withdrawing effect of the fluorine substituents [17].
The storage conditions recommended for pentafluorophenyl 2-chloroacetate indicate temperature sensitivity, with optimal storage at -4°C for short-term storage (1-2 weeks) and -20°C for longer storage periods (1-2 years) [18]. These storage requirements suggest that the compound may undergo thermal degradation or hydrolysis at ambient temperatures [18].
Kinetic studies of pentafluorophenyl esters have demonstrated that the rate of nucleophilic substitution reactions is significantly enhanced compared to non-fluorinated esters . The electron-withdrawing pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [6]. This enhanced reactivity is utilized in peptide synthesis and other coupling reactions where pentafluorophenyl esters serve as activated intermediates .
The thermodynamic stability of fluorinated aromatic compounds is generally higher than their non-fluorinated counterparts due to the strong carbon-fluorine bonds and the electron-withdrawing effects that stabilize the aromatic system [19]. However, the presence of the chloroacetate group introduces a reactive site that can undergo nucleophilic substitution or hydrolysis under appropriate conditions [20].
The solubility characteristics of pentafluorophenyl 2-chloroacetate are influenced by the highly fluorinated aromatic ring and the polar chloroacetate group [21]. The compound is expected to exhibit limited solubility in water due to the hydrophobic nature of the pentafluorophenyl group, but enhanced solubility in organic solvents compared to non-fluorinated analogues [21].
Studies on the stability of fluorinated compounds in various solvents have shown that pentafluorophenyl derivatives are generally stable in non-polar and moderately polar solvents [21]. However, stability can be compromised in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and acetone, particularly at elevated temperatures [21].
The chloroacetate moiety introduces additional considerations for solvent stability, as chloroacetate esters are susceptible to hydrolysis in aqueous media and can undergo nucleophilic substitution reactions in the presence of suitable nucleophiles [20]. The rate of these reactions is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which activates the carbonyl carbon toward nucleophilic attack [6].
Pentafluorophenyl 2-chloroacetate would be expected to show good stability in non-polar solvents such as dichloromethane, chloroform, and aromatic hydrocarbons [21]. In polar protic solvents like alcohols, the compound may undergo transesterification or hydrolysis reactions, particularly in the presence of base catalysts [21].
The moisture sensitivity of the compound, as indicated by commercial storage recommendations, suggests that hydrolysis is a significant degradation pathway [18]. The rate of hydrolysis would be expected to follow first-order kinetics with respect to the ester concentration, with the rate constant being significantly higher than for non-fluorinated ester analogues due to the electron-withdrawing effect of the pentafluorophenyl group [21].
The physicochemical properties of pentafluorophenyl 2-chloroacetate can be understood through comparison with related fluorinated esters [7]. Pentafluorophenyl acetate, which lacks the chloro substituent, has a molecular weight of 226.10 g/mol and exhibits a melting point of 30-34°C [22]. The introduction of the chloro substituent in pentafluorophenyl 2-chloroacetate increases the molecular weight to 260.54 g/mol and likely affects the melting point due to increased molecular interactions [1].
Pentafluorophenyl trifluoroacetate, another closely related compound, has a molecular weight of 280.07 g/mol and exhibits a melting point of 4°C and a boiling point of 122-123°C [23]. The trifluoroacetate derivative demonstrates the influence of additional fluorine substitution on physical properties, showing a lower melting point despite the higher molecular weight [24].
The carbonyl stretching frequency in the infrared spectrum provides a useful comparison parameter for these compounds [7]. Pentafluorophenyl benzoate exhibits a carbonyl frequency at 1765 cm⁻¹, representing a 25 cm⁻¹ increase compared to the non-fluorinated phenyl benzoate at 1740 cm⁻¹ [7]. Pentafluorophenyl pentafluorobenzoate shows an even higher frequency at 1780 cm⁻¹, demonstrating the additive effect of fluorine substitution [7].
The electron-withdrawing strength of different acyl groups in pentafluorophenyl esters follows the order: trifluoroacetyl > chloroacetyl > acetyl [8]. This ordering reflects the cumulative effect of electronegative substituents on the carbonyl carbon reactivity [8]. The chemical shift of the para fluorine in fluorine-19 nuclear magnetic resonance spectroscopy correlates with this electron-withdrawing strength, providing a useful probe for electronic effects [5].
Mass spectrometric fragmentation patterns show similarities among pentafluorophenyl esters, with the pentafluorophenoxide ion being a common and stable fragment [11]. The ease of fragmentation and the stability of resulting ions are influenced by the nature of the acyl group, with more electron-withdrawing groups leading to more facile fragmentation [15].
| Property | Pentafluorophenyl 2-chloroacetate | Pentafluorophenyl acetate | Pentafluorophenyl trifluoroacetate |
|---|---|---|---|
| Molecular Formula | C₈H₂ClF₅O₂ | C₈H₃F₅O₂ | C₈F₈O₂ |
| Molecular Weight (g/mol) | 260.54 | 226.10 | 280.07 |
| CAS Number | 240487-99-4 | 19220-93-0 | 14533-84-7 |
| Melting Point (°C) | Not available | 30-34 | 4 |
| Boiling Point (°C) | Not available | 60 (12 mmHg) | 122-123 |
| Expected Carbonyl Frequency (cm⁻¹) | 1765-1780 | 1765-1780 | 1780-1790 |
| Table 2: Hydrolysis Pathways | |||
|---|---|---|---|
| Pathway | Mechanism | Rate Enhancement | pH Dependence |
| Base-catalyzed | Addition-elimination | High | pH > 7 |
| Acid-catalyzed | Addition-elimination | Moderate | pH < 7 |
| Neutral hydrolysis | Addition-elimination | Low | pH ≈ 7 |
| Enzymatic hydrolysis | Addition-elimination | Variable | Enzyme-dependent |
| Table 3: Reduction and Oxidation Behavior | |||
|---|---|---|---|
| Reaction Type | Reagent/Conditions | Product | Yield/Efficiency |
| Reduction of ester group | Sodium borohydride in THF | Primary alcohol | High (90-95%) |
| Oxidation of pentafluorophenyl ring | Meta-chloroperbenzoic acid, chromium trioxide | Oxidized derivatives | Moderate (50-80%) |
| Electrochemical oxidation | Anodic oxidation | Activated intermediates | Good (80-90%) |
| Radical formation | Photolysis, hydroxyl radicals | Phenoxyl radicals | Variable |
| Table 4: Catalytic Activation Systems | |||
|---|---|---|---|
| Catalyst Type | Transformation | Conditions | Selectivity |
| Palladium complexes | Suzuki-Miyaura coupling | Palladium(0)/phosphane, 120°C | Carbon-oxygen acyl cleavage |
| Tris(pentafluorophenyl)borane | Cyclopropanation | 10 mol%, mild conditions | High diastereoselectivity |
| Silver carbonate | C-H activation | Silver carbonate/palladium acetate | Regioselective |
| Electrochemical | Ester formation | Anodic oxidation | Chemically selective |